molecular formula C18H20O5 B4992781 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

Cat. No.: B4992781
M. Wt: 316.3 g/mol
InChI Key: AWKJAYLDORZSAE-UHFFFAOYSA-N
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Description

3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C17H18O4 It is a derivative of benzaldehyde, featuring methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methoxyphenol.

    Etherification: The 4-methoxyphenol undergoes etherification with 3-chloropropanol to form 3-(4-methoxyphenoxy)propanol.

    Aldehyde Formation: The 3-(4-methoxyphenoxy)propanol is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzoic acid.

    Reduction: 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potentially inhibits certain enzymes involved in oxidative stress and inflammation.

    Receptor Binding: May bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenoxy)benzaldehyde
  • 4-methoxybenzaldehyde
  • 3-methoxybenzaldehyde

Uniqueness

3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is unique due to its combination of methoxy and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-7-9-16(10-8-15)22-11-4-12-23-18-14(13-19)5-3-6-17(18)21-2/h3,5-10,13H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKJAYLDORZSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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